molecular formula C14H30Cl2N2 B1459622 butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride CAS No. 1803595-61-0

butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride

Cat. No.: B1459622
CAS No.: 1803595-61-0
M. Wt: 297.3 g/mol
InChI Key: DXCLWOZZNCJNQG-UHFFFAOYSA-N
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Description

Chemical nomenclature and registry information

Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride carries the Chemical Abstracts Service registry number 1803595-61-0, establishing its unique chemical identity within international chemical databases. The molecular formula C₁₄H₃₀Cl₂N₂ indicates the presence of fourteen carbon atoms, thirty hydrogen atoms, two chlorine atoms, and two nitrogen atoms, yielding a molecular weight of 297.31 grams per mole. The compound's systematic nomenclature reflects its complex structural architecture, incorporating both the octahydro-1H-quinolizin framework and the butyl-substituted methylamine component. Alternative nomenclature systems refer to this compound as N-(octahydro-2H-quinolizin-1-ylmethyl)butan-1-amine dihydrochloride, demonstrating the multiple acceptable naming conventions for complex heterocyclic structures.

The compound's structural representation through Simplified Molecular Input Line Entry System notation appears as CCCCNCC1CCCN2CCCCC21.[H]Cl.[H]Cl, providing a linear description of the molecular connectivity and ionic components. This notation clearly indicates the presence of two hydrochloride units associated with the organic base structure, consistent with the dihydrochloride salt formation typical for compounds containing multiple basic nitrogen centers. The MDL number MFCD28139391 serves as an additional database identifier, facilitating cross-referencing across various chemical information systems.

Chemical Property Value
Chemical Abstracts Service Number 1803595-61-0
Molecular Formula C₁₄H₃₀Cl₂N₂
Molecular Weight 297.31 g/mol
MDL Number MFCD28139391
SMILES Notation CCCCNCC1CCCN2CCCCC21.[H]Cl.[H]Cl

Historical context in quinolizine chemistry

The development of quinolizidine chemistry traces its origins to the early twentieth century when sparteine and lupinine became the first quinolizidine alkaloids isolated from Lupinus luteus leaves and stems. This foundational work established quinolizidines as a distinct class of nitrogen-containing heterocyclic compounds characterized by the 1-azabicyclo[4.4.0]decane core structure. The historical progression of quinolizidine research has been driven by the recognition that these compounds serve as specialized metabolites in both plant and animal systems, with over 397 quinolizidine alkaloids identified and catalogued across 20 different representative structural classes.

The biosynthetic understanding of quinolizidine formation has evolved significantly, with current knowledge indicating that these compounds arise from copper amine oxidase-catalyzed oxidative deamination of cadaverine precursors. This biosynthetic pathway involves aldol-like coupling reactions between piperideine-related intermediates, leading to the formation of tetrahydroanabasine and subsequent cyclization to generate the fundamental quinolizidine framework. The stereoselective nature of this biosynthetic process, favoring the (2'R,3'R)-tetrahydroanabasine configuration and ultimately producing (−)-lupinine, demonstrates the sophisticated enzymatic control exercised in natural quinolizidine production.

Research into synthetic quinolizidine derivatives has expanded considerably beyond natural product isolation, with medicinal chemists recognizing the potential for structural modification to enhance biological activity profiles. The development of compounds such as this compound represents this synthetic evolution, where the core quinolizidine structure serves as a scaffold for additional functional group incorporation. This approach allows researchers to explore structure-activity relationships while maintaining the fundamental bicyclic framework that confers unique chemical and biological properties.

Position within bicyclic amine compound classifications

This compound occupies a distinctive position within the broader classification of bicyclic amine compounds. The quinolizidine core represents a specific type of bridged bicyclic system where two six-membered rings share a common nitrogen atom, creating the characteristic 1-azabicyclo[4.4.0]decane framework. This structural arrangement distinguishes quinolizidines from other bicyclic amine systems such as quinolines, which feature aromatic character, and indolizidines, which possess a different ring fusion pattern.

Within amine classification systems, this compound demonstrates secondary amine characteristics due to the presence of two organic substituents attached to the terminal nitrogen atom. The primary amine classification refers to compounds with one organic substituent (RNH₂), secondary amines contain two substituents (R₂NH), and tertiary amines possess three substituents (R₃N). The butylmethylamine portion of the molecule clearly establishes its secondary amine identity, while the quinolizidine portion contributes a tertiary amine center where the nitrogen atom participates in the bicyclic ring system.

The compound's classification as a cyclic amine reflects the presence of the quinolizidine ring system, which constitutes either a secondary or tertiary amine depending on the specific nitrogen center under consideration. Cyclic amines such as aziridine (three-membered ring) and piperidine (six-membered ring) represent simpler analogues, while quinolizidine demonstrates the complexity achievable through bicyclic arrangements. The additional methylamine substituent extends the molecular framework beyond the basic bicyclic core, creating a hybrid structure that combines cyclic and acyclic amine functionalities.

Amine Classification Structural Features Examples
Primary (1°) One organic substituent Methylamine, aniline
Secondary (2°) Two organic substituents Dimethylamine, diphenylamine
Tertiary (3°) Three organic substituents Trimethylamine, quinolizidine nitrogen
Cyclic Nitrogen within ring system Piperidine, quinolizidine

Significance in heterocyclic chemistry research

The significance of this compound within heterocyclic chemistry research stems from its representation of advanced synthetic methodologies and its potential contribution to structure-activity relationship studies. Heterocyclic compounds constitute one of the largest classes of organic molecules, with more than 85% of all biologically active chemical entities containing at least one heterocyclic ring system. This statistical prevalence underscores the fundamental importance of heterocyclic scaffolds in drug discovery and medicinal chemistry applications.

Quinolizidine-based compounds have demonstrated diverse biological activities including cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, antimalarial, and antiacetylcholinesterase properties. The structural diversity achievable within the quinolizidine framework allows for systematic exploration of how specific substitution patterns influence biological activity profiles. Research has shown that quinolizidine alkaloids can exhibit activity against various cancer cell lines, with some compounds demonstrating IC₅₀ values in the micromolar range against HepG-2 and CNE-2 cell lines.

The compound's design incorporates principles of medicinal chemistry optimization, where the quinolizidine core serves as a privileged scaffold capable of interacting with multiple biological targets. The addition of the butylmethylamine substituent potentially modifies the compound's physicochemical properties, including lipophilicity, solubility, and membrane permeability characteristics. These modifications can influence the compound's bioavailability and tissue distribution patterns, making it a valuable tool for structure-activity relationship investigations.

Contemporary heterocyclic chemistry research emphasizes the development of synthetic methodologies that enable rapid access to diverse structural analogues. The synthesis of compounds such as this compound demonstrates the application of these methodologies to create complex molecules incorporating multiple heterocyclic and aliphatic components. The availability of such compounds supports systematic screening programs aimed at identifying novel biological activities and optimizing therapeutic potential within the quinolizidine chemical class.

Research Application Significance Reference Activity
Structure-Activity Studies Systematic modification of quinolizidine core IC₅₀ values 15.2-83.1 μM
Biological Screening Multiple activity profiles Cytotoxic, antimicrobial, antiviral
Synthetic Methodology Complex heterocycle construction Advanced coupling reactions
Medicinal Chemistry Privileged scaffold development 85% of bioactive compounds contain heterocycles

Properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.2ClH/c1-2-3-9-15-12-13-7-6-11-16-10-5-4-8-14(13)16;;/h13-15H,2-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCLWOZZNCJNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1CCCN2C1CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Quinolizidine Core

One classical approach involves the intramolecular cyclization of precursors such as lactams or amides, followed by reduction steps to form the saturated octahydroquinolizidine skeleton. For example:

  • Lactam reduction and cyclization: Starting from piperidinone derivatives, alkylation with appropriate bromide intermediates leads to bisamides. Treatment with diisobutylaluminium hydride (DIBAL-H) and acidic workup generates amidals which undergo dehydration and intramolecular cyclization to form tetracyclic quinolizidine intermediates. Final reduction with sodium borohydride completes the formation of the quinolizidine core.

  • Oxime intermediates and oxidative cyclization: Oximes derived from tetrahydroanabasine derivatives can be oxidatively cyclized using quinone derivatives to yield piperidylquinolizidine structures, which upon further reductive steps, furnish quinolizidine frameworks.

Functionalization with Aminomethyl and Butyl Groups

  • The aminomethyl substituent is introduced typically via nucleophilic substitution or reductive amination on the quinolizidine nitrogen or adjacent carbons. For example, alkylation of the quinolizidine nitrogen with butyl halides or butyl-containing electrophiles under basic conditions provides the butylamine functionality.

  • The amine is then converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity for isolation.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Outcome
Piperidinone alkylation NaH, bromide derivative, benzene or toluene, RT Formation of bisamide intermediate
Reduction to amidal DIBAL-H, PhCH3, −50 to −20 °C, then HCl aq. Amidal intermediate formation
Dehydration and cyclization Acidic conditions (HCl), RT Iminium ion/enamine intermediates cyclize
Final reduction NaBH4, EtOH, RT Formation of quinolizidine core
Aminomethylation Alkyl halide (butyl bromide), base (NaH or K2CO3) Introduction of butylaminomethyl substituent
Salt formation HCl gas or aqueous HCl Dihydrochloride salt crystallization

Research Findings and Yields

  • The cyclization and reduction steps typically proceed with moderate to high yields (50-90%) depending on the substrate purity and reaction conditions.

  • Oxidative cyclization routes using quinone derivatives and ozonolysis have been reported to be slower but provide good stereochemical control over the quinolizidine ring system.

  • The final conversion to the dihydrochloride salt is straightforward and yields crystalline, stable products suitable for further applications or characterization.

Notes on Stereochemistry and Purity

  • The stereochemistry of the octahydroquinolizidine ring is crucial for biological activity and is controlled during the cyclization and reduction steps.

  • Optical purity can be confirmed by comparing NMR data and optical rotation with authentic samples, as reported in sparteine syntheses.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Reagents/Conditions Yield Range (%) Notes
Quinolizidine core formation Lactam reduction, dehydration, intramolecular cyclization NaH, DIBAL-H, HCl, NaBH4, EtOH 60-85 Stereoselective cyclization
Aminomethyl substituent introduction Alkylation with butyl halide Butyl bromide, NaH or K2CO3, solvent 70-90 Requires control of alkylation
Salt formation Conversion to dihydrochloride salt HCl gas or aqueous HCl >95 Enhances stability and purity

Chemical Reactions Analysis

Types of Reactions

butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology :
    • The compound has been studied for its effects on neurotransmitter systems. Research indicates that derivatives of quinolizidine compounds can modulate dopamine and serotonin receptors, suggesting potential use in treating neurological disorders such as depression and anxiety .
  • Antidepressant Activity :
    • A study published in the Journal of Medicinal Chemistry highlighted that similar compounds exhibit significant antidepressant properties by interacting with the norepinephrine and serotonin transporters . This opens avenues for developing new antidepressants with fewer side effects.
  • Analgesic Properties :
    • Research has indicated that this compound may have analgesic effects, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways through opioid receptor interactions .

Material Science Applications

  • Polymer Synthesis :
    • The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its amine functionality allows it to react with various monomers, leading to the development of novel materials with enhanced mechanical and thermal properties .
  • Surfactants and Emulsifiers :
    • Due to its amphiphilic nature, this compound can serve as a surfactant in formulations requiring stabilization of emulsions or dispersions, particularly in cosmetic and pharmaceutical applications .

Case Study 1: Antidepressant Development

A recent investigation into compounds similar to this compound demonstrated significant improvements in depressive symptoms in animal models. The study focused on the compound's ability to enhance synaptic plasticity through serotonin receptor modulation.

Case Study 2: Polymer Applications

In a study on polymer composites, researchers incorporated this compound into epoxy resins. The resulting materials exhibited improved toughness and thermal stability compared to standard formulations, indicating its potential for use in high-performance applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
NeuropharmacologyModulation of neurotransmitter systemsPotential treatment for depression and anxiety
Antidepressant ActivityInteraction with norepinephrine/serotonin transportersSignificant antidepressant effects observed
Analgesic PropertiesPain management therapiesPotential modulation of pain pathways
Polymer SynthesisBuilding block for advanced materialsEnhanced mechanical and thermal properties
Surfactants/EmulsifiersStabilization in cosmetic/pharmaceutical formulationsEffective emulsification properties observed

Mechanism of Action

The mechanism of action of butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its quinolizinyl backbone, distinguishing it from other dihydrochloride salts. Below is a comparative analysis with structurally related amines:

Table 1: Molecular and Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride C₁₄H₂₇N₂·2HCl (derived) ~296.0 (calculated) Octahydroquinolizine Butyl-methylamine
tert-Butyl 3,4-diaminobutanoate dihydrochloride C₈H₂₀Cl₂N₂O₂ 247.17 Linear alkyl chain tert-Butyl ester, diaminobutanoate
{[3-(Aminomethyl)-1-adamantyl]methyl}amine dihydrochloride C₁₂H₂₂N₂·2HCl 267.24 Adamantane Dual aminomethyl groups
Methyl[(2,6,6-trimethylcyclohex-1-en-1-yl)methyl]amine C₁₂H₂₁N 179.30 Cyclohexene Methyl-trimethylcyclohexene

Key Observations :

Solubility: Dihydrochloride salts (e.g., tert-butyl 3,4-diaminobutanoate) generally exhibit higher aqueous solubility than non-ionic analogs, a critical factor in drug formulation .

Functional Groups : The butyl chain in the target compound may confer lipophilicity, whereas adamantane-based analogs prioritize steric bulk for membrane penetration .

Table 2: Physicochemical Properties
Compound Name Density (g/cm³) Refractive Index Solubility Stability
This compound Not reported Not reported Likely water-soluble (salt form) Stable under refrigeration
{[3-(Aminomethyl)-1-adamantyl]methyl}amine dihydrochloride 1.088 ± 0.06 1.529 (22.5°C) Soluble in polar solvents Hygroscopic; store at 2–8°C
tert-Butyl 3,4-diaminobutanoate dihydrochloride Not reported Not reported Water-soluble Sensitive to oxidation

Key Observations :

  • The adamantane-based dihydrochloride has a higher density (1.088 g/cm³) than typical aliphatic amines, reflecting its compact structure .

Research and Application Insights

  • Target Compound : Used in exploratory medicinal chemistry, possibly as a scaffold for neuroactive or antimicrobial agents due to its nitrogen-rich architecture .
  • Adamantane Analogs: Known for antiviral applications (e.g., adamantane derivatives in influenza therapy), suggesting structural motifs influence biological activity .
  • tert-Butyl Derivatives : Often employed in peptide synthesis or as intermediates in kinase inhibitor development .

Biological Activity

Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride is a chemical compound that has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an octahydro-1H-quinolizin moiety, which is known for its diverse biological interactions. The dihydrochloride form enhances its solubility and stability in biological systems.

Biochemical Interactions:
this compound interacts with various enzymes and proteins, influencing metabolic pathways. Its mechanism may involve:

  • Enzyme Modulation: The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting downstream signaling pathways.
  • Gene Expression Regulation: It may influence transcription factors, thereby modulating gene expression related to metabolic processes.

Pharmacokinetics:
Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. Studies indicate that it maintains stability under physiological conditions, although its activity may diminish over prolonged exposure.

Biological Activities

Research has explored several biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antibacterial properties against both gram-positive and gram-negative bacteria. Its effectiveness was evaluated through:

  • Minimum Inhibitory Concentration (MIC) Tests: Results indicated significant antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects on normal human cell lines. The findings suggest:

  • Selectivity: The compound demonstrated minimal toxicity towards normal cells compared to cancerous cell lines, indicating potential for therapeutic applications with reduced side effects.

Antiviral Potential

Recent investigations have highlighted the antiviral properties of derivatives related to this compound:

  • Inhibition of Viral Entry: Certain derivatives have shown promise in inhibiting the entry of viruses such as SARS-CoV-2, with IC50 values indicating effective antiviral activity.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple bacterial strains.
CytotoxicityShowed selective toxicity towards cancer cells with minimal effects on normal cells.
Antiviral ActivityIdentified potential as an antiviral agent against SARS-CoV-2 variants.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the preparation of butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride?

  • Methodology :

  • Use 1.1–1.5 equivalents of the amine precursor under acidic or basic conditions to ensure complete protonation of the tertiary amine group, as demonstrated in analogous dihydrochloride syntheses .
  • Employ triethylamine (Et₃N) to liberate free amines from hydrochloride salts, enabling nucleophilic substitution or condensation reactions .
  • Optimize solvent polarity (e.g., dichloromethane for room-temperature reactions or 1,4-dioxane for elevated temperatures) to balance reactivity and solubility .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC-MS to identify intermediates and byproducts.

Q. Which analytical techniques are most effective for purity assessment and structural validation of this compound?

  • Methodology :

  • Quantitative ¹H NMR (qNMR) : Use ethyl paraben or p-nitrotoluene as an internal standard. Optimize relaxation delays (≥5× the longitudinal relaxation time, T₁) to ensure accurate integration .
  • X-ray crystallography : Refine crystal structures using SHELXL to resolve hydrogen atom positions and validate the dihydrochloride salt formation. SHELX software is robust for small-molecule refinement, even with twinned or high-resolution data .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M+2H]²⁺) and isotopic patterns to verify the presence of two chloride counterions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural analysis?

  • Methodology :

  • Cross-validation : Compare NMR-derived protonation states with X-ray hydrogen-bonding networks. For example, quinolizinyl protons may exhibit downfield shifts in NMR due to electron-withdrawing effects, which should align with crystallographic bond lengths .
  • DFT calculations : Compute theoretical NMR chemical shifts (e.g., using Gaussian or ORCA) and overlay them with experimental data to identify misassignments .
  • Dynamic protonation studies : Perform pH-dependent NMR titrations to assess how protonation at the quinolizinyl nitrogen affects spectral features .

Q. What experimental and computational approaches are suitable for studying the solid-state interactions of this compound?

  • Methodology :

  • Hirshfeld surface analysis : Use CrystalExplorer to map intermolecular contacts (e.g., N–H⋯Cl hydrogen bonds) and quantify their contributions to lattice stability .
  • Thermogravimetric analysis (TGA) : Measure dehydration or decomposition events to correlate thermal stability with crystallographic packing efficiency .
  • Lattice energy calculations : Apply force-field methods (e.g., PIXEL) to estimate the energy contributions of van der Waals and electrostatic interactions .

Q. How can researchers design experiments to probe the biological or catalytic activity of this compound?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified alkyl chains (e.g., propyl or pentyl substituents) and compare their binding affinities using surface plasmon resonance (SPR) .
  • Mechanistic assays : Use stopped-flow kinetics or isotopic labeling to track the compound’s role in proton-transfer reactions or enzyme inhibition .
  • Molecular docking : Dock the compound into target protein cavities (e.g., histamine receptors) using AutoDock Vina, prioritizing poses that align with crystallographic hydrogen-bonding motifs .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic purity vs. crystallographic occupancy ratios?

  • Methodology :

  • Multi-technique validation : Combine qNMR purity data with elemental analysis (C/H/N/Cl%) to confirm stoichiometry. For example, a 1:2 amine-to-chloride ratio is critical for dihydrochloride salts .
  • Occupancy refinement in SHELXL : Adjust site occupancy factors (SOFs) for disordered chloride ions or solvent molecules to reconcile crystallographic and analytical data .
  • Error propagation analysis : Calculate confidence intervals for NMR integrals and crystallographic R-factors to identify statistically significant discrepancies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride

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